

# A comparative review of synthesis routes for functionalized thioxanthones

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | Thioxanthone |           |  |  |  |  |
| Cat. No.:            | B050317      | Get Quote |  |  |  |  |

## A Comparative Guide to the Synthesis of Functionalized Thioxanthones

**Thioxanthones**, a class of sulfur-containing heterocyclic compounds, have garnered significant attention from the scientific community due to their diverse biological activities and applications in photochemistry and material science.[1][2] Their tricyclic scaffold serves as a versatile template for the development of novel therapeutic agents, photoinitiators, and electronic materials.[1][3][4] The functionalization of the **thioxanthone** core is crucial for modulating its properties and biological activity, making the development of efficient and versatile synthetic routes a key area of research. This guide provides a comparative overview of prominent synthetic strategies for accessing functionalized **thioxanthones**, with a focus on reaction yields, conditions, and substrate scope.

## **Key Synthetic Strategies**

Several synthetic methodologies have been established for the construction of the **thioxanthone** framework. These can be broadly categorized into classical and modern approaches. Classical methods, such as the Friedel-Crafts reaction, have been the mainstay for many years, while modern techniques, including aryne chemistry and photoredox catalysis, offer milder conditions and broader functional group tolerance.

#### 1. Friedel-Crafts Reaction



The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a traditional method for synthesizing **thioxanthones**. This approach typically involves the acid-catalyzed cyclization of a 2-thiylbenzoic acid derivative with an aromatic compound.[5][6][7] A common variation involves the reaction of thiosalicylic acid with an aromatic substrate in the presence of a strong acid like concentrated sulfuric acid.[8][9] Alternatively, ortho-chlorosulfenylbenzoyl chloride can be reacted with an aromatic compound in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.[6][7][10]

#### Key Features:

- Advantages: Utilizes readily available starting materials. It is a well-established and understood method.
- Disadvantages: Often requires harsh reaction conditions (strong acids, high temperatures),
   which can limit the scope of compatible functional groups. Regioselectivity can be an issue with substituted aromatic reactants.

#### 2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is particularly useful for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. [11][12] In the context of **thioxanthone** synthesis, it is often employed to introduce amino functionalities onto a pre-formed chloro-substituted **thioxanthone** core.[13][14] This method allows for the synthesis of a diverse library of aminated **thioxanthone** derivatives.

#### Key Features:

- Advantages: Effective for the synthesis of amino-functionalized **thioxanthones**.
- Disadvantages: Traditionally requires high temperatures and stoichiometric amounts of copper.[11] However, modern variations utilize soluble copper catalysts and ligands to improve reaction conditions.[11]

#### 3. Double Aryne Insertion via Thioureas

A more recent and highly versatile approach to functionalized **thioxanthone**s involves the double insertion of arynes into the carbon-sulfur double bond of thioureas.[4][15] This domino



reaction pathway allows for the rapid construction of the **thioxanthone** scaffold from readily accessible o-silylaryl triflates and thioureas.[15] This method exhibits excellent functional group tolerance and allows for the synthesis of a wide range of substituted **thioxanthone**s, including those that are challenging to access through traditional methods.[4][15]

#### Key Features:

- Advantages: High functional group tolerance.[15] Enables the synthesis of highly substituted and structurally complex thioxanthones.[4][15]
- Disadvantages: Requires the preparation of aryne precursors.
- 4. Visible-Light Photoredox Catalysis

In a move towards more sustainable and milder synthetic methods, visible-light photoredox catalysis has emerged as a powerful tool for **thioxanthone** synthesis.[1] This transition-metal-free approach utilizes a photocatalyst, such as phenanthraquinone, and a mild oxidant to effect the cyclization of suitable precursors under visible light irradiation.[1] This method is characterized by its high regioselectivity and reactivity under ambient conditions.

#### Key Features:

- Advantages: Mild reaction conditions (visible light, room temperature).[1] Transition-metal-free, making it more environmentally friendly.[1] High regioselectivity.[1]
- Disadvantages: The substrate scope may be different from traditional methods.

## **Comparative Data on Synthesis Routes**

The following tables summarize quantitative data for the different synthesis routes, providing a basis for comparison of their efficiency and applicability.



| Route                        | Reactant<br>s  | Catalyst/<br>Reagent   | Solvent          | Temp<br>(°C) | Time (h) | Yield<br>(%)     | Referen<br>ce |
|------------------------------|--|--|------------------|--------------|----------|------------------|---------------|
| Friedel-<br>Crafts           | 2-<br>Thiosalic<br>ylic acid,<br>Aromatic<br>compoun<br>d                    | H2SO4  | -                | 80           | 2        | 87               | [8]           |
| Friedel-<br>Crafts           | o-<br>chlorosulf<br>enylbenz<br>oyl<br>chloride,<br>Aromatic<br>compoun<br>d | AlCl₃  | CH2Cl2           | RT - 90      | 0.5 - 3  | up to 75         | [6][9]        |
| Ullmann<br>Condens<br>ation  | 1-chloro- 4- propoxy- 9H- thioxanth en-9-one, Guanidin e derivative          | Cul,<br>K₂CO₃  | Methanol         | 100          | 48       | Not<br>specified | [13]          |
| Double<br>Aryne<br>Insertion | o-silylaryl<br>triflate,<br>Thiourea   | CsF, 18-<br>crown-6  | Acetonitri<br>le | 60           | 12       | up to 94         | [15]          |
| Photored<br>ox<br>Catalysis  | Substitut<br>ed<br>thioether,<br>Acrylami<br>de                              | Phenanth raquinon e, (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub> | CH₃CN            | RT           | 24       | up to 76         | [1]           |



## **Experimental Protocols**

General Procedure for Friedel-Crafts Synthesis of (2-Bromoethyl)thioxanthone:[8] Concentrated sulfuric acid (15 mL) is slowly added to thiosalicylic acid (1.6 g, 10.3 mmol). The solution is stirred at room temperature until a transparent solution is obtained (approximately 15 minutes). (2-bromoethyl)benzene (6 mL, 44.4 mmol) is then added dropwise over 30 minutes. After 1 hour, the solution is heated to 80 °C for 2 hours and then stirred for a further 15 hours at room temperature before being slowly poured into water (150 mL). The product is then extracted and purified.

General Procedure for Ullmann-type C-N Coupling:[13] To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.250 mg, 0.1 mmol) and the appropriate guanidine or urea derivative (0.2 mmol) in methanol (25 mL), CuI (2 mg) and  $K_2CO_3$  (0.1 mmol) are added. The suspension is heated at 100 °C for 48 hours in a sealed flask. The product is then isolated and purified.

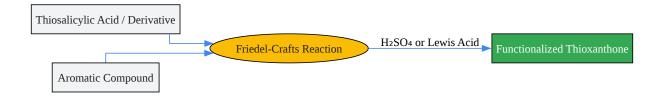
General Procedure for Double Aryne Insertion Synthesis:[15] To a solution of an o-silylaryl triflate (0.3 mmol) and a thiourea (0.1 mmol) in a solvent, cesium fluoride (0.6 mmol) and 18-crown-6 (0.6 mmol) are added. The mixture is stirred at a specified temperature for a given time. After completion, the reaction mixture is filtered through a short pad of Celite, the solvent is removed, and the residue is purified by silica gel column chromatography.

General Procedure for Visible-Light Photoredox Catalysis:[1] In a reaction vessel, the starting materials, photocatalyst (e.g., phenanthraquinone), and oxidant (e.g., ammonium persulfate) are dissolved in a suitable solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. The product is isolated and purified using standard techniques.

## **Visualizing the Synthetic Pathways**

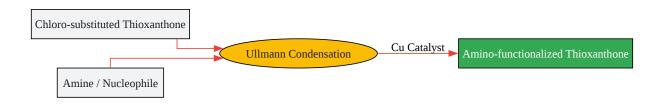
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.





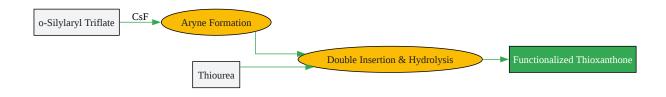
Click to download full resolution via product page

Caption: Friedel-Crafts pathway to **thioxanthones**.



Click to download full resolution via product page

Caption: Ullmann condensation for amino-thioxanthones.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 2. bioengineer.org [bioengineer.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Faster, Cheaper, Smarter Thioxanthone Synthesis ChemistryViews [chemistryviews.org]
- 5. Thieme E-Journals Synlett / Abstract [thieme-connect.com]
- 6. US4101558A Process for preparing thioxanthones Google Patents [patents.google.com]
- 7. US7126011B2 Process for the preparation of thioxanthones Google Patents [patents.google.com]
- 8. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5712401A Processes for preparing thioxanthone and derivatives thereof Google Patents [patents.google.com]
- 10. CN1461302A Friedel-crafts process for the preparation of thioxanthones Google Patents [patents.google.com]
- 11. Ullmann condensation Wikipedia [en.wikipedia.org]
- 12. Ullmann condensation Wikiwand [wikiwand.com]
- 13. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity -PMC [pmc.ncbi.nlm.nih.gov]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A comparative review of synthesis routes for functionalized thioxanthones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050317#a-comparative-review-of-synthesis-routesfor-functionalized-thioxanthones]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com